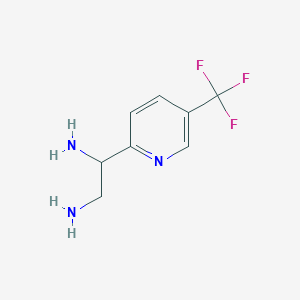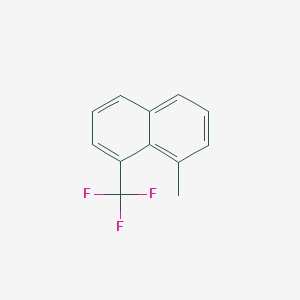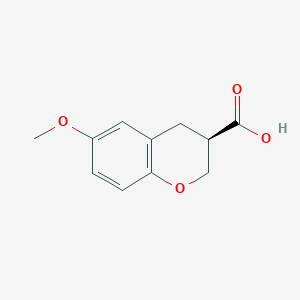
(R)-6-Methoxychroman-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Methoxychroman-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound belongs to the class of chroman derivatives, which are known for their diverse biological activities. The presence of a methoxy group at the 6th position and a carboxylic acid group at the 3rd position of the chroman ring structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methoxychroman-3-carboxylic acid typically involves several steps, starting from commercially available precursors. One common method involves the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions to form the chroman ring. The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide. The carboxylic acid group is then introduced through oxidation of a corresponding alcohol or aldehyde intermediate using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of ®-6-Methoxychroman-3-carboxylic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-6-Methoxychroman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Esters and Amides: Formed through oxidation of the carboxylic acid group.
Alcohols: Formed through reduction of the carboxylic acid group.
Substituted Chromans: Formed through nucleophilic substitution of the methoxy group.
Aplicaciones Científicas De Investigación
®-6-Methoxychroman-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-6-Methoxychroman-3-carboxylic acid involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
®-6-Methoxychroman-3-carboxylic acid can be compared with other chroman derivatives such as:
Tocopherols (Vitamin E): Known for their antioxidant properties, but differ in their side chain structures.
Flavonoids: Share similar antioxidant activities but have different core structures and functional groups.
Coumarins: Exhibit diverse biological activities but have a different ring structure compared to chromans.
The uniqueness of ®-6-Methoxychroman-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
182570-27-0 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
(3R)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13)/t8-/m1/s1 |
Clave InChI |
YFYLMFXPYODSEB-MRVPVSSYSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)OC[C@@H](C2)C(=O)O |
SMILES canónico |
COC1=CC2=C(C=C1)OCC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





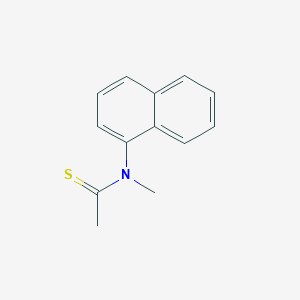
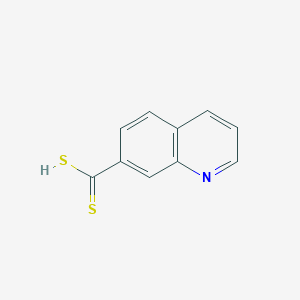

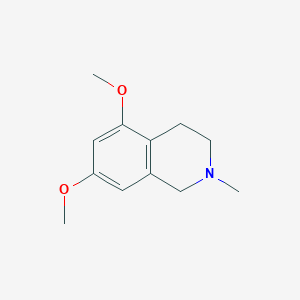
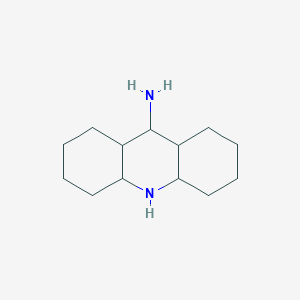
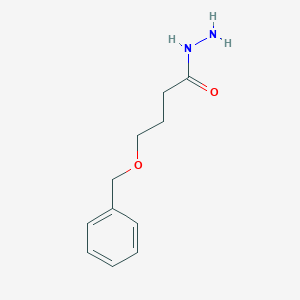
![Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B11893628.png)
